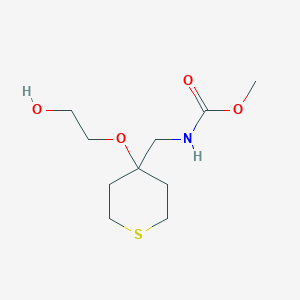
4-Fluoronaphthalene-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoronaphthalene-1,6-diol is a fluorinated naphthalene derivative, which is a class of compounds that have been studied for their unique chemical and physical properties. The presence of the fluorine atom in the naphthalene ring system can significantly alter the behavior of the compound, affecting its reactivity, stability, and potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated naphthalenes, including 4-Fluoronaphthalene-1,6-diol, often involves the introduction of fluorine or fluorine-containing substituents into the naphthalene core. Paper provides a comprehensive overview of the synthesis of a series of substituted fluoromethylnaphthalenes, which are closely related to 4-Fluoronaphthalene-1,6-diol. The paper details practical procedures for the preparation of intermediates and describes the physical properties of the synthesized compounds.
Molecular Structure Analysis
An ab initio study on the molecular structure of a related compound, trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene, is presented in paper . This study refines the molecular geometries of two conformations and discusses the effect of fluorine substitution on the conformational and structural properties of naphthalene dihydrodiols. Although the study is not directly on 4-Fluoronaphthalene-1,6-diol, it provides valuable insights into how fluorine substitution can influence the molecular structure of fluorinated naphthalenes.
Chemical Reactions Analysis
The reactivity of fluorinated naphthalenes can be quite distinct from their non-fluorinated counterparts. Paper discusses the synthesis of 4-amino-1,8-dicyanonaphthalene derivatives, which exhibit fluorescence enhancement induced by transition metal ions and protons. This suggests that the fluorinated naphthalenes could participate in photo-induced electron transfer processes and could be sensitive to environmental changes such as pH.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated naphthalenes are influenced by the presence of the fluorine atom. Paper provides data on the physical properties and spectral parameters of a range of substituted fluoromethylnaphthalenes. This information is crucial for understanding the behavior of these compounds under different conditions and can help predict the properties of 4-Fluoronaphthalene-1,6-diol.
Wissenschaftliche Forschungsanwendungen
Fungal Metabolism Studies
4-Fluoronaphthalene-1,6-diol and its derivatives have been studied in the context of fungal metabolism. Research by Cerniglia et al. (1984) focused on the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, revealing its oxidation predominantly at specific positions to form various derivatives including 4-hydroxy-1-fluoronaphthalene. This study provides insights into the stereoselective metabolism of fluoro-substituted naphthalenes by fungal systems (Cerniglia et al., 1984).
Fluorescent Probe Development
Another application is in the development of fluorescent probes. For instance, Prendergast et al. (1983) synthesized and characterized 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This agent is sensitive to solvent polarity and enhances quantum yield upon reaction with thiols (Prendergast et al., 1983).
Chemical Synthesis and Analysis
In chemical synthesis, derivatives of 4-Fluoronaphthalene-1,6-diol are used in various reactions. Zhu Zhijian et al. (2007) reported a convergent synthesis of 8-fluoronaphthalen-1-ylamine, overcoming scale-up challenges in existing methods. This demonstrates the chemical utility of fluoro-naphthalene derivatives in organic synthesis (Zhu Zhijian et al., 2007).
Spectroscopic Studies
The compound has been used in spectroscopic studies to understand molecular interactions. Doddrell et al. (1972) explored long-range carbon-fluorine scalar coupling in fluorinated aromatic compounds, including 4-Fluoronaphthalene-1,6-diol derivatives, revealing insights into the electronic structure of these molecules (Doddrell et al., 1972).
Enantioselective Sensing
4-Fluoronaphthalene-1,6-diol derivatives have been applied in enantioselective sensing. Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids, including amino acids, demonstrating the versatility of these compounds in analytical applications (Mei & Wolf, 2004).
Pharmaceutical Analysis
In pharmaceutical analysis, derivatives of 4-Fluoronaphthalene-1,6-diol have been used as fluorogenic labeling agents. Gatti et al. (1990) investigated the use of a derivative for labeling and detecting biologically important thiols via high-performance liquid chromatography (Gatti et al., 1990).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Fluoronaphthalene-1,6-diol are not available in the search results, it’s worth noting that naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability .
Eigenschaften
IUPAC Name |
4-fluoronaphthalene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-9-3-4-10(13)7-2-1-6(12)5-8(7)9/h1-5,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHZWZWTRCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalene-1,6-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)
![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)



![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)


![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)